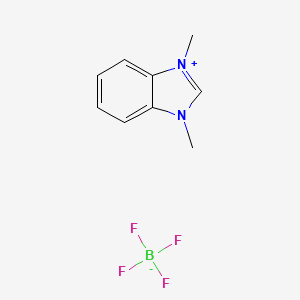
1,3-Dimethyl-benzimidazolium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-benzimidazolium tetrafluoroborate is an organic compound with the chemical formula C9H11BF4N2. It is a white or pale yellow crystalline solid that is soluble in water and various organic solvents. This compound is known for its applications in catalysis, electrochemistry, and as an ionic liquid.
Preparation Methods
1,3-Dimethyl-benzimidazolium tetrafluoroborate can be synthesized through several methods:
Reaction of benzimidazole with methylating agents: This involves the reaction of benzimidazole with methyl iodide or dimethyl sulfate to form 1,3-dimethyl-benzimidazole, which is then reacted with tetrafluoroboric acid to yield this compound.
Reaction of benzimidazole with formaldehyde and tetrafluoroboric acid: Benzimidazole reacts with formaldehyde in the presence of tetrafluoroboric acid to form the desired compound.
Chemical Reactions Analysis
1,3-Dimethyl-benzimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Substitution reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can undergo redox reactions, particularly in electrochemical applications.
Catalytic reactions: It is used as a catalyst in various organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.
Scientific Research Applications
1,3-Dimethyl-benzimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-benzimidazolium tetrafluoroborate involves its ability to stabilize transition states and intermediates in chemical reactions. The tetrafluoroborate anion acts as a weakly coordinating anion, allowing the cationic part of the molecule to interact with substrates and facilitate reactions .
Comparison with Similar Compounds
1,3-Dimethyl-benzimidazolium tetrafluoroborate can be compared with other similar compounds, such as:
1,3-Dimethyl-benzimidazolium hexafluorophosphate: This compound has similar properties but different anionic components, which can affect its solubility and reactivity.
1,3-Dimethylimidazolium tetrafluoroborate: This compound is structurally similar but lacks the benzo ring, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C9H11BF4N2 |
|---|---|
Molecular Weight |
234.00 g/mol |
IUPAC Name |
1,3-dimethylbenzimidazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C9H11N2.BF4/c1-10-7-11(2)9-6-4-3-5-8(9)10;2-1(3,4)5/h3-7H,1-2H3;/q+1;-1 |
InChI Key |
AIPBHJWPMVRSSZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CN1C=[N+](C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















